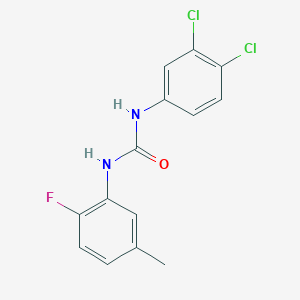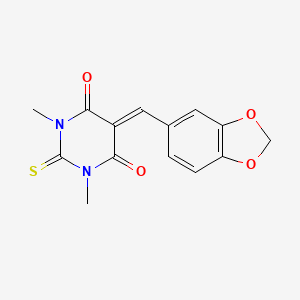![molecular formula C22H20N4O2 B5696580 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide, also known as BPC 157, is a peptide that has been extensively studied for its potential therapeutic properties. It is a synthetic peptide derived from a protein found in the gastric juice of humans. BPC 157 has been shown to have anti-inflammatory, wound healing, and tissue regeneration properties.
Mécanisme D'action
The exact mechanism of action of 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 is not fully understood. It is believed that 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 may act on the nitric oxide system, which plays a role in tissue repair and regeneration. 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 may also modulate the activity of growth factors and cytokines, which are involved in wound healing and tissue regeneration.
Biochemical and Physiological Effects
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of collagen, which is important for wound healing and tissue regeneration. 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has also been shown to increase blood vessel formation, which can promote tissue regeneration. Additionally, 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has been shown to have anti-inflammatory properties and may reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 in lab experiments is that it has been extensively studied in animal models and has shown promising results. Additionally, 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 is relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are a number of future directions for research on 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157. One area of research is the potential use of 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 in the treatment of inflammatory bowel disease. Additionally, 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 may have potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Further research is also needed to understand the mechanism of action of 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 and to identify potential therapeutic targets.
Méthodes De Synthèse
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound amino acid that is sequentially added to the growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has been extensively studied in animal models for its potential therapeutic properties. It has been shown to have a protective effect on the gastrointestinal tract, promote wound healing, and enhance tissue regeneration. 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[(E)-[4-oxo-4-(pyridin-3-ylamino)butan-2-ylidene]amino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16(14-21(27)24-20-8-5-13-23-15-20)25-26-22(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,24,27)(H,26,28)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWCOZDPXJCKHP-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]-N-(pyridin-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)
![N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5696510.png)


![3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5696542.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5696546.png)
![1'-(3-phenoxypropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5696566.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)
![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)